molecular formula C13H19N3O B1523204 1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide CAS No. 1020969-97-4

1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide

Cat. No. B1523204
M. Wt: 233.31 g/mol
InChI Key: ACKGTOXICVYGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide is a chemical compound with the molecular formula C13H19N3O . It has a molecular weight of 233.31 . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for 1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide is 1S/C13H19N3O/c14-8-10-4-1-2-6-12(10)16-7-3-5-11(9-16)13(15)17/h1-2,4,6,11H,3,5,7-9,14H2,(H2,15,17) .


Physical And Chemical Properties Analysis

1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide is a powder . The storage temperature for this compound is not specified in the search results .

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

Research has identified piperidine carboxamide derivatives as potent inhibitors of soluble epoxide hydrolase, a key enzyme involved in the metabolism of epoxides to diols, which play a role in various diseases. These inhibitors, developed through high-throughput screening, have shown efficacy in vivo, indicating their potential in disease model studies (Thalji et al., 2013).

HIV-1 Reverse Transcriptase Inhibitors

Further exploration in the domain of HIV treatment has led to the discovery of piperidine-4-yl-aminopyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant activity against resistant mutant viruses. This highlights the compound's relevance in developing new treatments for HIV (Tang et al., 2010).

Poly(ADP-ribose)polymerase (PARP) Inhibitors

In cancer research, specific piperidine carboxamide derivatives have been optimized as PARP inhibitors, displaying potent antiproliferative activities against BRCA-1 and BRCA-2 deficient cancer cells. These findings suggest the compound's utility in targeting cancers with these specific mutations (Jones et al., 2009).

Anti-angiogenic and DNA Cleavage Activities

Novel derivatives of piperidine carboxamide have shown significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents by inhibiting blood vessel formation and interacting with DNA. This dual action provides a promising avenue for cancer therapy (Kambappa et al., 2017).

Antileukemic Activity

Synthesized piperidine derivatives have demonstrated antiproliferative activity against human leukemia cells, suggesting their potential as therapeutic agents in treating leukemia by inducing apoptosis (Vinaya et al., 2011).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide, is an important task of modern organic chemistry .

properties

IUPAC Name

1-[2-(aminomethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-8-10-4-1-2-6-12(10)16-7-3-5-11(9-16)13(15)17/h1-2,4,6,11H,3,5,7-9,14H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKGTOXICVYGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.